molecular formula C9H8BrNO2 B14807476 5-Bromo-3-cyclopropoxypicolinaldehyde

5-Bromo-3-cyclopropoxypicolinaldehyde

Cat. No.: B14807476
M. Wt: 242.07 g/mol
InChI Key: WQYUVPYCNIHXIL-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropoxypicolinaldehyde is a chemical compound that belongs to the class of brominated aldehydes It features a bromine atom at the 5-position, a cyclopropoxy group at the 3-position, and an aldehyde group on a picoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-cyclopropoxypicolinaldehyde typically involves the bromination of a picoline derivative followed by the introduction of the cyclopropoxy group and the aldehyde functionality. One common method involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst to achieve selective bromination at the 5-position. The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group. The aldehyde group is then introduced through oxidation of the corresponding alcohol or via formylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclopropoxypicolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents

Major Products Formed

    Oxidation: 5-Bromo-3-cyclopropoxypicolinic acid

    Reduction: 5-Bromo-3-cyclopropoxypicolinalcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Bromo-3-cyclopropoxypicolinaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopropoxypicolinaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The bromine atom and the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in enzyme activity. The cyclopropoxy group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodopyrimidine: Another brominated compound with applications in organic synthesis and medicinal chemistry.

    5-Bromo-3-methoxypicolinaldehyde: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    5-Bromo-3-sec-butyl-6-methyluracil: A brominated uracil derivative with different functional groups.

Uniqueness

5-Bromo-3-cyclopropoxypicolinaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and chemical properties.

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

5-bromo-3-cyclopropyloxypyridine-2-carbaldehyde

InChI

InChI=1S/C9H8BrNO2/c10-6-3-9(13-7-1-2-7)8(5-12)11-4-6/h3-5,7H,1-2H2

InChI Key

WQYUVPYCNIHXIL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)Br)C=O

Origin of Product

United States

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